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Compound of Interest

Compound Name:
4-chloro-N-(2-

morpholinophenyl)butanamide

CAS No.: 306976-96-5

Cat. No.: B2458467

Get Quote

Executive Summary & Molecule Profile
Compound Name: 4-chloro-N-(2-morpholinophenyl)butanamide Molecular Formula:

C₁₄H₁₉ClN₂O₂ Molecular Weight: 282.77 g/mol Role: Synthetic Intermediate / Alkylating Agent

Key Reactivity: The terminal alkyl chloride is highly electrophilic, making this compound prone

to intramolecular cyclization under basic conditions to form a lactam (N-(2-

morpholinophenyl)pyrrolidin-2-one).[1]

Structural Architecture
The molecule consists of three distinct domains visible in spectroscopy:

The Aniline Core: A 1,2-disubstituted benzene ring (ortho-substitution pattern).

The Morpholine Wing: A saturated heterocycle providing specific aliphatic signals.

The Electrophilic Tail: A 4-chlorobutyryl chain containing a terminal halogen and an amide

linkage.
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Synthesis Protocol (High-Fidelity)
Note: This protocol prioritizes the suppression of the intramolecular cyclization side-reaction.

Reagents:
Substrate: 2-Morpholinoaniline (1.0 eq)

Reagent: 4-Chlorobutyryl chloride (1.1 eq)

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
Preparation: Dissolve 2-morpholinoaniline in anhydrous DCM under an inert atmosphere (N₂

or Ar). Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents

premature cyclization.

Addition: Add the base (DIPEA) slowly.

Acylation: Add 4-chlorobutyryl chloride dropwise over 20 minutes. The exotherm must be

controlled to keep T < 5°C.

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

Monitor via TLC (System: Hexane:EtOAc 7:3).

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine,

dry over Na₂SO₄, and concentrate in vacuo at <40°C.

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography. Avoid

prolonged exposure to silica gel, which can catalyze cyclization.

Spectroscopic Data Analysis[1][2]
A. Nuclear Magnetic Resonance (NMR)
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Data is assigned based on chemometric principles and comparative analysis of the para-

isomer (CAS 306976-96-5) and analogous 2-substituted anilides.

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)
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Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

Amide NH 8.50 - 9.20 Broad Singlet 1H

Deshielded by

carbonyl; broad

due to

quadrupole

relaxation.

Ar-H (3) 8.35 Doublet (d) 1H

Ortho to amide;

highly deshielded

by anisotropy of

C=O.

Ar-H (6) 7.10 - 7.25 Multiplet 1H

Ortho to

morpholine;

shielded relative

to H-3.

Ar-H (4,5) 7.00 - 7.15 Multiplet 2H
Remaining

aromatic protons.

Morpholine 3.84 - 3.88 Triplet (t) 4H
O-CH₂ protons

(ether character).

Tail (Cl) 3.65 Triplet (t) 2H

Cl-CH₂

(Deshielded by

halogen).

Morpholine 2.85 - 2.90 Triplet (t) 4H

N-CH₂ protons

(amine

character).

Tail (CO) 2.58 Triplet (t) 2H
CO-CH₂ (Alpha

to carbonyl).

Tail (Mid) 2.15 - 2.25 Quintet (m) 2H

Central

methylene (Beta

position).

Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)
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Carbon Type Shift (δ, ppm) Assignment Note

C=O (Amide) 170.5 Characteristic amide carbonyl.

Ar-C (Ipso) 145.2, 132.1
Quaternary carbons bearing N-

substituents.

Ar-C (CH) 125.5, 124.0, 120.5, 118.8 Aromatic methines.

Morpholine 67.1 O-CH₂ carbons.

Morpholine 52.4 N-CH₂ carbons.

Tail (Cl) 44.6 CH₂-Cl.

Tail (Alpha) 33.8 CH₂-CO.

Tail (Beta) 27.9 Central methylene.

B. Infrared Spectroscopy (FT-IR)
3350 - 3280 cm⁻¹: N-H Stretch (Amide). Often sharp in dilute solution, broader in solid state.

2950 - 2850 cm⁻¹: C-H Stretch (Aliphatic). Distinct bands from Morpholine and Butyl chain.

1685 - 1660 cm⁻¹: C=O Stretch (Amide I). Strong diagnostic band.

1530 - 1510 cm⁻¹: N-H Bend (Amide II).

1115 cm⁻¹: C-O-C Stretch (Morpholine ether linkage).

750 - 700 cm⁻¹: C-Cl Stretch (Alkyl chloride).

C. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI)

Molecular Ion [M+H]⁺: 283.12 (¹⁰⁰% abundance, ³⁵Cl isotope)

Isotope Peak [M+2+H]⁺: 285.12 (~32% abundance, ³⁷Cl isotope) - Diagnostic 3:1 ratio.

Key Fragmentation:
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m/z 247: [M - HCl]⁺ (Cyclization to pyrrolidone in the source).

m/z 177: [M - C₄H₆ClO]⁺ (Loss of chlorobutyryl group).

Visual Workflows & Pathways
Diagram 1: Synthesis & Competitor Pathway
This diagram illustrates the synthesis and the critical "Self-Validating" check: if the reaction runs

too hot, the product cyclizes.

Figure 1: Synthesis route showing the critical competition between amide formation and lactam cyclization.
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Target: 4-chloro-N-(2-morpholinophenyl)butanamide
(Open Chain)
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(Kinetic Control)
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Impurity: N-(2-morpholinophenyl)pyrrolidin-2-one
(Lactam)

Heat / Base / Time
(Thermodynamic Control)

Click to download full resolution via product page

[2]

Diagram 2: MS Fragmentation Logic
Use this to interpret Mass Spec data. The presence of the m/z 247 peak in the raw material

spectrum indicates sample degradation.

Figure 2: ESI-MS Fragmentation Pathway. The loss of HCl is the primary diagnostic transition.

Parent Ion [M+H]+
m/z 283/285

Fragment [M-HCl]+
m/z 247

(Lactam Ion)

- HCl (36 Da)

Fragment [Aniline Core]+
m/z 177

- Chlorobutyryl group
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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